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Compound of Interest

Compound Name:
Methyl 6-amino-1H-indazole-4-

carboxylate

Cat. No.: B1326374 Get Quote

In-Depth Technical Guide: Methyl 6-amino-1H-
indazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a

representative synthetic protocol, and the biological significance of Methyl 6-amino-1H-
indazole-4-carboxylate. This molecule belongs to the indazole class of heterocyclic

compounds, a scaffold of significant interest in medicinal chemistry due to its presence in a

variety of biologically active agents.

Core Molecular Data
The fundamental molecular and chemical properties of Methyl 6-amino-1H-indazole-4-
carboxylate are summarized below. These data are crucial for experimental design, analytical

characterization, and computational modeling.
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Property Value

Molecular Formula C₉H₉N₃O₂

Molecular Weight 191.19 g/mol

IUPAC Name Methyl 6-amino-1H-indazole-4-carboxylate

Representative Synthetic Protocol
While a specific, published synthesis for Methyl 6-amino-1H-indazole-4-carboxylate is not

readily available, a plausible and representative experimental protocol can be adapted from

general methods for the synthesis of substituted 1H-indazoles. One common approach

involves the cyclization of appropriately substituted aminobenzonitriles.

Objective: To synthesize Methyl 6-amino-1H-indazole-4-carboxylate from a suitable

precursor.

General Principle: This protocol outlines a potential multi-step synthesis starting from a

commercially available substituted aminobenzonitrile. The key steps would likely involve the

introduction of the amino group (or its precursor, like a nitro group) and the formation of the

pyrazole ring of the indazole system.

Materials:

Methyl 3-amino-4-cyano-5-nitrobenzoate (starting material)

Hydrazine hydrate

Palladium on carbon (Pd/C)

Methanol

Ethanol

Ethyl acetate

Sodium sulfate
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Hydrochloric acid

Sodium bicarbonate

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic

stirrers, etc.)

Thin Layer Chromatography (TLC) plates and developing chambers

Column chromatography apparatus (silica gel)

Procedure:

Cyclization to form the indazole ring:

To a solution of methyl 3-amino-4-cyano-5-nitrobenzoate in ethanol, add hydrazine

hydrate.

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

Upon completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

The resulting crude product, methyl 6-nitro-1H-indazole-4-carboxylate, can be purified by

recrystallization or column chromatography.

Reduction of the nitro group:

Dissolve the purified methyl 6-nitro-1H-indazole-4-carboxylate in methanol.

Add a catalytic amount of 10% palladium on carbon.

Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a Parr

hydrogenator) at room temperature.

Monitor the reaction by TLC until the starting material is consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the

pad with methanol.

Concentrate the filtrate under reduced pressure to yield the crude Methyl 6-amino-1H-
indazole-4-carboxylate.

Purify the final product by column chromatography using a suitable eluent system (e.g., a

gradient of ethyl acetate in hexanes).

Characterization: The final product should be characterized by standard analytical techniques,

such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Biological Activity and Signaling Pathways
Derivatives of 6-amino-1H-indazole are recognized for their significant biological activities,

particularly as anticancer agents.[1][2] These compounds have been shown to exert their

effects through various mechanisms, including the inhibition of protein kinases and enzymes

involved in tumor immune evasion.

One of the key areas of investigation for 6-aminoindazole derivatives is their potential as

inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[3][4] IDO1 is an enzyme that plays a

crucial role in tumor-mediated immunosuppression by catalyzing the degradation of the

essential amino acid tryptophan. By inhibiting IDO1, these compounds can help to restore the

anti-tumor immune response.

Furthermore, various substituted indazole derivatives have been developed as inhibitors of

protein kinases, which are critical regulators of cell signaling pathways that are often

dysregulated in cancer.[3] Inhibition of these kinases can disrupt cancer cell proliferation,

survival, and metastasis.

Below is a diagram illustrating a generalized workflow for the screening of 6-amino-1H-indazole

derivatives for anticancer activity.
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Caption: A generalized workflow for the discovery of anticancer drug candidates from a library

of 6-amino-1H-indazole derivatives.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine

kinase (RTK) and how an indazole-based inhibitor might interrupt this pathway.
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Caption: Simplified diagram of a receptor tyrosine kinase signaling pathway and its inhibition by

a 6-amino-1H-indazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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